Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Overview
Description
Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride, or DMPPD, is a synthetic compound with a variety of applications in scientific research. It belongs to a class of compounds known as piperidines, which are nitrogen-containing compounds that are widely used in organic synthesis. DMPPD has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Pyrimidine derivatives have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Synthesis of Pyrimidine Derivatives : Studies have focused on the synthesis of various pyrimidine derivatives, exploring their potential in different chemical reactions and biological applications (Paronikyan et al., 2016).
Catalyzed Synthesis : Efficient synthesis of pyridine-pyrimidines using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been reported, highlighting a novel approach in the field of catalysis and organic synthesis (Rahmani et al., 2018).
Antifungal and Insecticidal Activity : Some pyrimidine derivatives have been investigated for their moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Medicinal Chemistry and Therapeutic Potential
Anticonvulsant and Antinociceptive Activity : Research has been conducted on the synthesis of new hybrid molecules derived from pyrimidin-derivatives, evaluating their anticonvulsant and antinociceptive properties (Kamiński et al., 2016).
Synthesis for PET Ligand Imaging : Studies have developed synthesis methods for potential PET ligands, such as CRF1 antagonists, to aid in vivo imaging (Kumar et al., 2003).
Affinity to Muscarinic M2-Receptor : Research on synthesizing hybrid molecules containing fragments of muscarinic receptor antagonists highlights their potential in medicinal chemistry (Holzgrabe & Heller, 2003).
Antioxidant Properties and Chemical Analysis
Antioxidant Evaluation : Pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, contributing to the understanding of the chemical and biological activity of these compounds (Gouda, 2012).
Antimicrobial and Antitubercular Activities : Novel pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, indicating potential applications in treating bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-7-11(16(2)3)15-12(14-9)10-5-4-6-13-8-10;;/h7,10,13H,4-6,8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXWJRYNJTREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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